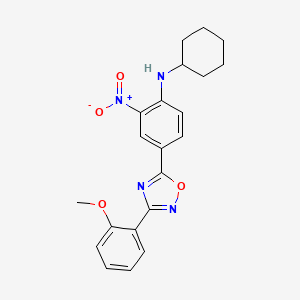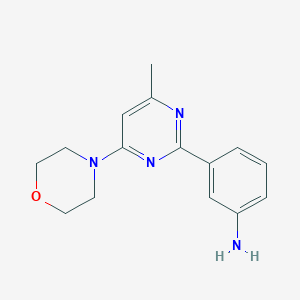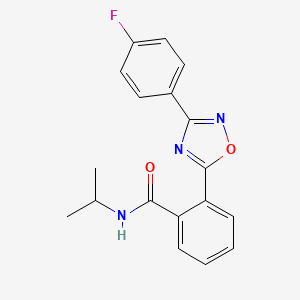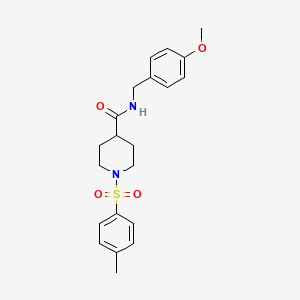
N-(2-ethoxy-5-(N-(1-phenylethyl)sulfamoyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxy-5-(N-(1-phenylethyl)sulfamoyl)phenyl)acetamide, commonly known as ESE-15, is a synthetic compound that has been developed for its potential use in cancer treatment. ESE-15 has been shown to exhibit anti-tumor properties in various cancer cell lines, making it a promising candidate for further research and development.
Mecanismo De Acción
ESE-15 has been shown to inhibit the activity of the enzyme NADH:quinone oxidoreductase 1 (NQO1), which is overexpressed in many cancer cells. Inhibition of NQO1 leads to an increase in reactive oxygen species (ROS) and a decrease in cellular energy production, ultimately leading to apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
ESE-15 has been shown to induce apoptosis in cancer cells, while having minimal effects on normal cells. In addition to its anti-tumor properties, ESE-15 has also been shown to have anti-inflammatory and anti-angiogenic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of ESE-15 is its specificity for cancer cells, which allows for targeted treatment. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
Future research on ESE-15 could focus on improving its solubility and developing more effective delivery methods. Additionally, further studies could investigate the potential use of ESE-15 in combination with other cancer treatments, such as chemotherapy or radiation therapy. Finally, studies could explore the potential use of ESE-15 in other diseases, such as inflammatory disorders or neurodegenerative diseases.
Métodos De Síntesis
The synthesis of ESE-15 involves the reaction of 2-ethoxy-5-nitrobenzenesulfonamide and 2-bromoacetophenone in the presence of a base, followed by reduction of the resulting nitro compound with palladium on carbon and hydrogen gas. The final product is obtained through acidification and recrystallization.
Aplicaciones Científicas De Investigación
ESE-15 has been extensively studied for its potential use in cancer treatment. In vitro studies have shown that ESE-15 exhibits anti-tumor properties in various cancer cell lines, including breast, ovarian, and prostate cancer. In vivo studies have also shown promising results, with ESE-15 inhibiting tumor growth and metastasis in mouse models of breast and ovarian cancer.
Propiedades
IUPAC Name |
N-[2-ethoxy-5-(1-phenylethylsulfamoyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-4-24-18-11-10-16(12-17(18)19-14(3)21)25(22,23)20-13(2)15-8-6-5-7-9-15/h5-13,20H,4H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDDXMJFSCTUKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC(C)C2=CC=CC=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4'-Chloro-[1,1'-biphenyl]-4-carboxamide](/img/structure/B7692585.png)








![methyl 2-[1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-amido]benzoate](/img/structure/B7692676.png)



